6-cyclohexyl-1-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-CYCLOHEXYL-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the class of diazine derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group and a methoxyphenyl group attached to a diazino-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOHEXYL-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a cyclohexylamine derivative with a methoxyphenyl-substituted pyrimidine precursor can lead to the formation of the desired diazino-pyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOHEXYL-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the diazino-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
6-CYCLOHEXYL-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is studied for its potential use as an anti-inflammatory and antimicrobial agent.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOHEXYL-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. Additionally, it may interact with other cellular pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-(1H-INDEN-2-YL) PHENYL)-3-(2-MORPHOLINOETHYL)DIHYDROPYRIMIDINE-2,4-DIONE
- 6-(2-(1H-INDEN-2-YL)PHENYL)-3-(2-(PYRROLIDIN-1-YL)ETHYL)DIHYDROPYRIMIDINE-2,4-DIONE
- 6-(2-(1H-INDEN-2-YL)PHENYL)-3-PHENETHYLDIHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
6-CYCLOHEXYL-1-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of cyclohexyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C19H24N4O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-cyclohexyl-1-(4-methoxyphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H24N4O3/c1-26-15-9-7-14(8-10-15)23-17-16(18(24)21-19(23)25)11-22(12-20-17)13-5-3-2-4-6-13/h7-10,13,20H,2-6,11-12H2,1H3,(H,21,24,25) |
InChI Key |
ZRXGAVYGGPTWBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CN(CN3)C4CCCCC4)C(=O)NC2=O |
Origin of Product |
United States |
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